3-bromo-N'-[(E)-(4-cyanophenyl)methylidene]benzohydrazide
Overview
Description
3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and antitubercular activities . This compound is characterized by the presence of a bromine atom, a cyanophenyl group, and a benzohydrazide moiety, making it a valuable compound for various scientific research applications.
Preparation Methods
The synthesis of 3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide typically involves the reaction of 3-bromobenzohydrazide with 4-cyanobenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of ethanol as a solvent. The mixture is refluxed for several hours, and the resulting product is purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound exhibits significant biological activities, making it a potential candidate for the development of new antibacterial, antifungal, and anticancer agents.
Medicine: Due to its biological properties, it is studied for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects .
Comparison with Similar Compounds
3-bromo-N’-[(E)-(4-cyanophenyl)methylidene]benzohydrazide can be compared with other similar compounds, such as:
3-bromo-N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide: This compound has a methoxy group instead of a cyano group, which may result in different biological activities and chemical reactivity.
3-bromo-N’-[(E)-(4-nitrophenyl)methylidene]benzohydrazide: The presence of a nitro group can significantly alter the compound’s properties, including its reactivity and biological effects.
3-bromo-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide: The substitution of a chlorine atom can lead to variations in the compound’s chemical and biological properties.
Properties
IUPAC Name |
3-bromo-N-[(E)-(4-cyanophenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O/c16-14-3-1-2-13(8-14)15(20)19-18-10-12-6-4-11(9-17)5-7-12/h1-8,10H,(H,19,20)/b18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBVPRRASABMQZ-VCHYOVAHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NN=CC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/N=C/C2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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